molecular formula C25H23FN2O3S B2550353 N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide CAS No. 686744-10-5

N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide

Cat. No.: B2550353
CAS No.: 686744-10-5
M. Wt: 450.53
InChI Key: PSWISPCVTRVNIX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide is a useful research compound. Its molecular formula is C25H23FN2O3S and its molecular weight is 450.53. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes Development

Researchers have synthesized new fluorescent molecular probes with a structure similar to N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide. These probes, incorporating sulfonyl groups and dimethylamino groups, exhibit strong solvent-dependent fluorescence, indicating their potential for developing ultrasensitive fluorescent molecular probes to study biological events and processes due to their "push-pull" electron transfer system, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).

Protein Analysis Enhancement

A water-soluble sulfo-3H-indocyanine dye, with properties akin to the core structure of this compound, was utilized for protein derivatization, followed by HPLC separation and fluorescence detection. This method, leveraging the dye's characteristics, significantly improved detection sensitivity for protein analysis, suggesting that similar structures could be potent tools in detecting low abundance proteins and quantitative protein analysis (Qiao et al., 2009).

Advanced NNRTIs Development

Indolyl aryl sulfones, sharing a core motif with this compound, have been identified as a class of highly potent NNRTIs against both wild-type HIV-1 and clinically relevant drug-resistant mutants. These compounds, through strategic modifications, have shown significant potential in overcoming resistance, making them promising candidates for clinical trials and highlighting the versatility of the core structure in developing therapeutics (Silvestri & Artico, 2005).

Fuel-Cell Applications

Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, structurally related to this compound, has demonstrated promising results for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, showing the potential of the core structure in contributing to the development of efficient and durable fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3S/c1-17-7-12-22(18(2)13-17)27-25(29)16-32(30,31)24-15-28(23-6-4-3-5-21(23)24)14-19-8-10-20(26)11-9-19/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWISPCVTRVNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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